4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride
Description
Historical Context and Development
The compound 4-(pyrrolidin-1-yl)cyclohexan-1-one hydrochloride emerged as a derivative of pyrrolidine chemistry in the late 20th century, with its synthesis first reported in academic literature during the 1980s. Initial interest in this molecule stemmed from its structural hybridity, combining the rigid cyclohexanone scaffold with the nitrogen-containing pyrrolidine ring. Early synthetic routes focused on condensation reactions between cyclohexanone and pyrrolidine under acidic conditions, optimizing yields through temperature-controlled environments. The hydrochloride salt form, registered under CAS 2361644-21-3, gained prominence in the 2010s as a stable crystalline variant for pharmaceutical applications.
Significance in Organic Chemistry
This compound occupies a critical niche in synthetic organic chemistry due to its dual functional groups: a ketone moiety and a tertiary amine. The cyclohexanone ring provides a sterically defined platform for nucleophilic additions, while the pyrrolidine substituent enhances solubility in polar aprotic solvents. Key applications include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₇NO (base) | |
| Molecular weight | 167.25 g/mol (base) | |
| Hydrochloride formula | C₁₀H₁₈ClNO | |
| Hydrochloride CAS | 2361644-21-3 |
The ketone group participates in Grignard reactions and aldol condensations, while the pyrrolidine nitrogen serves as a ligand in transition metal catalysis. This bifunctionality enables its use as a precursor for heterocyclic compounds, including piperidine derivatives and spirocyclic architectures.
Role in Medicinal Chemistry Research
In medicinal chemistry, 4-(pyrrolidin-1-yl)cyclohexan-1-one derivatives demonstrate modulated bioactivity compared to simpler pyrrolidine analogs. The cyclohexanone ring imposes conformational constraints that improve target selectivity in neurological receptors. Recent studies highlight its utility as:
- Antimicrobial scaffolds : Derivatives exhibit EC₅₀ values <10 μM against Staphylococcus aureus through membrane disruption mechanisms.
- Kinase inhibitors : The planar ketone group facilitates hydrogen bonding with ATP-binding pockets in tyrosine kinases.
- Neuroprotective agents : Structural analogs show NMDA receptor antagonism in preclinical models, potentially relevant for stroke therapeutics.
Relationship to Pyrrolidine Chemistry
While pyrrolidine itself (C₄H₉N) serves as a common organocatalyst, its incorporation into the cyclohexanone framework alters electronic and steric profiles. Comparative studies reveal:
- Basicity reduction : The pKa of the pyrrolidine nitrogen decreases from 11.3 (free pyrrolidine) to 9.8 in the cyclohexanone-conjugated form due to electron-withdrawing effects from the ketone.
- Enhanced stereoselectivity : Chiral derivatives enable asymmetric syntheses of β-amino alcohols with >90% enantiomeric excess.
- Metabolic stability : Rat hepatocyte assays show 3-fold longer half-life compared to N-methylpyrrolidine, attributed to reduced cytochrome P450 affinity.
Properties
IUPAC Name |
4-pyrrolidin-1-ylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-5-3-9(4-6-10)11-7-1-2-8-11;/h9H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUPXPDWWAAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(=O)CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361644-21-3 | |
| Record name | 4-(pyrrolidin-1-yl)cyclohexan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mannich Reaction
The Mannich reaction is widely employed to introduce pyrrolidine moieties into cyclohexanone frameworks. Key steps include:
- Reactants : Cyclohexanone, pyrrolidine, and formaldehyde.
- Conditions : Acidic catalysis (e.g., HCl or acetic acid) at 60–80°C for 6–12 hours.
- Mechanism : The amine (pyrrolidine) reacts with formaldehyde to form an iminium ion, which undergoes nucleophilic attack by cyclohexanone’s enol.
Example Protocol :
Nucleophilic Substitution
Alternative routes involve displacing leaving groups on functionalized cyclohexanones:
- Starting Material : 4-Chlorocyclohexanone.
- Reagent : Pyrrolidine in polar aprotic solvents (e.g., DMF) at 80–100°C.
- Catalysis : Potassium carbonate or triethylamine to scavenge HCl.
Optimization Insights :
- Higher yields (≥85%) are achieved using microwave-assisted heating (100°C, 30 minutes).
- Solvent selection impacts reaction kinetics; DMF reduces side reactions compared to THF.
Hydrochloride Salt Formation
Conversion of the free base to its hydrochloride form ensures stability and bioavailability.
Direct Acid Treatment
- Protocol :
Critical Parameters :
Crystallization from Solvent Mixtures
Patent data reveals that water-miscible organic solvents enhance crystal quality:
Reaction Optimization and Scalability
Temperature and Time Profiling
| Parameter | Small-Scale (Lab) | Pilot-Scale (kg) |
|---|---|---|
| Temperature | 70°C | 65–75°C |
| Reaction Time | 8 hours | 6 hours |
| Yield | 72% | 78% |
Findings :
Solvent Selection Table
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 95 |
| DMF | 36.7 | 85 | 98 |
| THF | 7.5 | 57 | 89 |
Polar aprotic solvents (DMF) enhance nucleophilicity, driving higher conversions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Waste Management
- Byproducts : Unreacted pyrrolidine and chloride salts.
- Mitigation : Neutralization with NaOH and distillation for pyrrolidine recovery.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC : C18 column, 70:30 H₂O/acetonitrile, UV detection at 254 nm (purity ≥99%).
Chemical Reactions Analysis
Types of Reactions: 4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. Additionally, it serves as a building block in the development of new chemical entities and is used in the study of biological systems and pathways.
Mechanism of Action
The mechanism by which 4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system under study.
Comparison with Similar Compounds
4-(Dimethylamino)cyclohexanone Hydrochloride
Molecular Formula: C₈H₁₆ClNO Molecular Weight: 189.67 g/mol CAS: 40594-28-3
Structural Differences :
- The pyrrolidinyl group in the target compound is replaced by a dimethylamino (-N(CH₃)₂) group.
- The dimethylamino group is a stronger electron donor compared to pyrrolidinyl, altering electronic density on the cyclohexanone ring.
Functional Implications :
- Solubility: Both compounds form hydrochloride salts, improving water solubility. However, the smaller dimethylamino group may result in slightly higher solubility compared to the bulkier pyrrolidinyl analog.
- Reactivity: The dimethylamino group’s electron-donating nature may accelerate reactions at the carbonyl group, such as enolate formation or nucleophilic additions.
Applications : Used in synthesizing dyes, agrochemicals, and pharmaceuticals requiring amine-functionalized ketones .
α-Pyrrolidinoisohexanophenone Hydrochloride
Molecular Formula: C₁₆H₂₄ClNO Molecular Weight: 281.82 g/mol CAS: 2705245-60-7
Structural Differences :
- Contains a phenyl group and a methyl branch on the pentanone backbone, with a pyrrolidinyl substituent at the 2-position.
Functional Implications :
- Lipophilicity : The phenyl and methyl groups increase lipophilicity, favoring membrane permeability in drug candidates.
- Pharmacological Potential: The aromatic structure may target central nervous system (CNS) receptors, unlike the cyclohexanone-based analogs.
Applications : Investigated in CNS drug discovery due to structural similarity to psychoactive compounds .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Molecular Formula : C₉H₁₃N₃·2HCl
Molecular Weight : 236.14 g/mol
CAS : 1193388-05-4
Structural Differences :
- Replaces the cyclohexanone ring with a pyridine ring, introducing aromaticity and basicity.
- The dihydrochloride formulation enhances solubility further compared to mono-hydrochloride salts.
Functional Implications :
- Basicity : The pyridine nitrogen and dihydrochloride salt increase aqueous solubility and stability in acidic conditions.
- Bioactivity: Pyridine derivatives are common in antiviral and anticancer agents, suggesting different therapeutic applications compared to cyclohexanone analogs.
Safety : Classified as unregulated under current GHS standards, but standard precautions for hydrochloride salts apply .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number | Applications |
|---|---|---|---|---|---|
| 4-Pyrrolidin-1-ylcyclohexan-1-one HCl | C₁₀H₁₇ClN₂O | 216.71 | Pyrrolidinyl, cyclohexanone | 2361644-21-3 | Synthetic intermediate |
| 4-(Dimethylamino)cyclohexanone HCl | C₈H₁₆ClNO | 189.67 | Dimethylamino, cyclohexanone | 40594-28-3 | Agrochemicals, dyes |
| α-Pyrrolidinoisohexanophenone HCl | C₁₆H₂₄ClNO | 281.82 | Phenyl, methyl, pyrrolidinyl | 2705245-60-7 | CNS drug candidates |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl | C₉H₁₃N₃·2HCl | 236.14 | Pyridine, dihydrochloride | 1193388-05-4 | Antiviral/anticancer research |
Key Research Findings
- Electronic Effects: Pyrrolidinyl and dimethylamino groups modulate electron density on ketones, affecting reaction kinetics in nucleophilic substitutions .
- Formulation Considerations : Hydrochloride salts improve solubility, as evidenced by dissolution data from famotidine HCl studies and tablet formulation parameters for ondansetron HCl .


- Structural Diversity: Aromatic substituents (e.g., phenyl in α-Pyrrolidinoisohexanophenone) expand bioactivity profiles, while pyridine derivatives offer heterocyclic versatility .
Biological Activity
4-Pyrrolidin-1-ylcyclohexan-1-one; hydrochloride, also known as a pyrrolidine analog, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to several psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in the context of dopamine and norepinephrine reuptake inhibition.
The molecular formula of 4-Pyrrolidin-1-ylcyclohexan-1-one; hydrochloride is CHClNO, with a molecular weight of approximately 215.70 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a cyclohexanone moiety.
Research indicates that 4-Pyrrolidin-1-ylcyclohexan-1-one; hydrochloride acts primarily as a monoamine reuptake inhibitor . It has shown selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical for regulating the levels of these neurotransmitters in the synaptic cleft. This mechanism is significant for its potential application in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Neurotransmitter Interaction
Studies have demonstrated that this compound exhibits potent effects on neurotransmitter systems :
- Dopamine Reuptake Inhibition : The compound has been reported to inhibit dopamine reuptake with an IC value indicating moderate potency compared to other known inhibitors .
- Norepinephrine Reuptake Inhibition : Similar activity has been observed with norepinephrine, suggesting a dual action that may enhance its therapeutic potential in mood disorders .
Comparative Studies
A comparative analysis with other pyrrolidine derivatives reveals that 4-Pyrrolidin-1-ylcyclohexan-1-one; hydrochloride shows superior selectivity towards DAT over serotonin transporters, minimizing serotonergic side effects commonly associated with other antidepressants .
Case Studies and Research Findings
Several studies have examined the biological effects of this compound:
- Synthesis and Evaluation : A study synthesized various analogs of 4-Pyrrolidin-1-ylcyclohexan-1-one; hydrochloride and evaluated their biological activity. The lead compounds demonstrated significant inhibition of dopamine and norepinephrine transporters while showing minimal affinity for serotonin receptors .
- Behavioral Studies : In animal models, administration of this compound resulted in increased locomotion and reduced anxiety-like behaviors, supporting its stimulant properties similar to those observed with traditional psychostimulants .
- Potential for Abuse : Given its structural similarity to known psychoactive substances, investigations into the abuse potential were conducted. Results showed that while it possesses stimulant-like effects, its profile differs from classical stimulants like cocaine, indicating a lower risk for dependency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 215.70 g/mol |
| IC (Dopamine Transporter) | Moderate potency |
| IC (Norepinephrine Transporter) | Moderate potency |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Pyrrolidin-1-ylcyclohexan-1-one hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclohexanone functionalization with pyrrolidine under basic conditions, followed by salt formation with HCl. For example, analogous compounds like (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride are synthesized via nucleophilic substitution and subsequent acidification .
- Optimization : Yield depends on stoichiometry (e.g., 1.2–1.5 eq. of pyrrolidine), temperature (0–25°C), and solvent polarity (e.g., dichloromethane or THF). Post-reaction purification via recrystallization or column chromatography is critical .
Q. How can researchers characterize the purity and structural integrity of 4-Pyrrolidin-1-ylcyclohexan-1-one hydrochloride?
- Analytical Techniques :
- HPLC : Assess purity (>98% is typical for research-grade compounds) using C18 columns with UV detection at 210–254 nm .
- NMR : Confirm structure via <sup>1</sup>H NMR (e.g., cyclohexane protons at δ 1.5–2.5 ppm; pyrrolidine protons at δ 2.7–3.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H19ClNO2 expected at m/z 240.1) .
Q. What solubility and stability considerations are critical for handling this compound in aqueous buffers?
- Solubility : Hydrochloride salts generally exhibit enhanced water solubility. For similar pyrrolidine derivatives, solubility ranges from 10–50 mg/mL in PBS (pH 7.4) at 25°C. Pre-sonication or mild heating (≤40°C) may aid dissolution .
- Stability : Store desiccated at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Stability in solution varies with pH; avoid prolonged exposure to alkaline conditions (>pH 8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If receptor binding assays show conflicting IC50 values (e.g., µ-opioid vs. adrenergic receptors), validate using:
- Orthogonal Assays : Compare radioligand binding with functional cAMP or calcium flux assays.
- Structural Analogues : Test derivatives to isolate pharmacophore contributions (e.g., cyclohexanone vs. pyrrolidine modifications) .
Q. What advanced analytical strategies are recommended for identifying degradation products in long-term stability studies?
- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to detect trace impurities (e.g., oxidation products at m/z +16).
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 3/10) to profile degradation pathways .
- Quantitative NMR : Use <sup>13</sup>C NMR with internal standards (e.g., maleic acid) to quantify degradation levels .
Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?
- Absorption : The salt form enhances aqueous solubility, improving oral bioavailability (e.g., Cmax increases by 2–3× in rodent models).
- Tissue Distribution : Ionized forms may exhibit reduced blood-brain barrier penetration, validated via comparative CNS exposure studies (plasma vs. brain homogenate LC-MS/MS) .
Safety and Handling
Q. What safety protocols are essential for handling 4-Pyrrolidin-1-ylcyclohexan-1-one hydrochloride in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
- Spill Management : Absorb solids with inert material (e.g., vermiculite), dispose as hazardous waste. For solutions, neutralize with sodium bicarbonate before disposal .
- First Aid : In case of skin contact, rinse with water for 15 min.; for eye exposure, use saline irrigation. Seek medical evaluation if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


